4-Bromo-2-(4-fluorophenyl)thiazole
Description
Properties
IUPAC Name |
4-bromo-2-(4-fluorophenyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNS/c10-8-5-13-9(12-8)6-1-3-7(11)4-2-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQFXTPEZJYBSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001296264 | |
| Record name | 4-Bromo-2-(4-fluorophenyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001296264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142196-38-0 | |
| Record name | 4-Bromo-2-(4-fluorophenyl)thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142196-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-(4-fluorophenyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001296264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization to Form Thiazole Core
- Starting materials : 2-bromo-1-(4-fluorophenyl)ethan-1-one and thioacetamide.
- Conditions : The reaction is performed in DMF at room temperature.
- Outcome : Formation of 4-(4-fluorophenyl)-2-methylthiazole intermediates (denoted as compound 2 in the literature).
Bromination Steps
- Electrophilic bromination : The 5-position of the thiazole ring is brominated using NBS, an electrophilic brominating agent, via an electrophilic substitution mechanism to yield 5-bromo intermediates (compound 3).
- Benzylic bromination : Subsequent free-radical bromination at the benzylic position is achieved by treating the intermediate with NBS under light irradiation, producing 5-bromo-2-(bromomethyl)-4-(4-fluorophenyl)thiazole (compound 4).
- Note on selectivity : Single-step benzylic bromination is ineffective due to higher reactivity at the 5-position; thus, sequential bromination is necessary.
Arbuzov Reaction
- The brominated intermediate (compound 4) reacts with triethyl phosphite to give phosphonate intermediates (compound 5).
- This step is crucial as it introduces a phosphonate group necessary for subsequent Wittig–Horner olefination.
- The reaction conditions (amount of triethyl phosphite, temperature, time) influence the selectivity and yield of the phosphonate products.
- Notably, the bromine at the 5-position is often reduced during this step due to the reducing nature of triethyl phosphite, resulting in phosphonates lacking bromine at that position.
Wittig–Horner Reaction
- The phosphonate intermediates react with various benzaldehydes to yield the final stilbene analogs containing the 4-(4-fluorophenyl)thiazole moiety.
- This reaction forms the carbon–carbon double bond, yielding compounds with an E-configuration.
- The reaction is typically performed under basic conditions, and the products are characterized by NMR and mass spectrometry to confirm structure and purity.
Summary Table of Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Cyclization | 2-bromo-1-(4-fluorophenyl)ethan-1-one + thioacetamide, DMF, room temp | Formation of 4-(4-fluorophenyl)-2-methylthiazole (2) |
| Electrophilic bromination | N-bromosuccinimide (NBS), electrophilic substitution | Bromination at 5-position of thiazole ring (3) |
| Benzylic bromination | NBS, light irradiation, free-radical mechanism | Bromination at benzylic position yielding (4) |
| Arbuzov reaction | Triethyl phosphite, controlled temperature and time | Formation of phosphonate intermediate (5), debromination at 5-position possible |
| Wittig–Horner reaction | Phosphonate (5) + benzaldehyde, base | Formation of stilbene analogs with E-configuration |
Research Findings and Optimization Notes
- Reaction yields : Overall yields for these multi-step syntheses range approximately from 20% to 33%, depending on substituents and reaction conditions.
- Substituent effects : The presence of the 4-fluoro substituent on the phenyl ring influences reactivity and biological activity positively.
- Bromine stability : The bromine at the 5-position of the thiazole ring is prone to reduction during the Arbuzov reaction, which must be considered when designing synthetic routes.
- Reaction selectivity : Sequential bromination steps are necessary to achieve selective substitution at the desired positions.
- Characterization : Products are confirmed by ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS), with characteristic chemical shifts and molecular ion peaks consistent with proposed structures.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(4-fluorophenyl)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted thiazoles, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-Bromo-2-(4-fluorophenyl)thiazole is , with a molar mass of approximately 258.11 g/mol. The compound features a thiazole ring substituted with bromine at the 4-position and a fluorophenyl group at the 2-position. This unique substitution pattern enhances its reactivity and biological activity compared to similar compounds.
Chemistry
In the field of chemistry, this compound is utilized as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the formation of various derivatives that can be further explored for their chemical properties and potential applications.
| Application | Description |
|---|---|
| Synthesis of Heterocycles | Used in the creation of novel compounds with potential biological activities. |
| Reaction Mechanisms | Investigated for its role in chemical reactions involving nucleophilic substitutions due to its electrophilic nature. |
Biology
The compound is studied for its antimicrobial and anticancer properties. Thiazole derivatives, including this compound, have shown significant activity against various pathogens and cancer cell lines.
- Antimicrobial Activity : Research indicates that this compound exhibits potent activity against both gram-positive and gram-negative bacteria, making it a candidate for developing new antibiotics.
- Anticancer Activity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells by activating caspases, which are crucial for programmed cell death.
| Biological Activity | Effect |
|---|---|
| Antimicrobial | Effective against multiple bacterial strains (MIC values ranging from 100-400 µg/ml) |
| Anticancer | Induces apoptosis in various cancer cell lines with significant reduction in tumor mass in animal models |
Medicine
In medicinal chemistry, this compound is being investigated for its potential as a pharmaceutical agent . Its ability to inhibit certain enzymes involved in cancer progression makes it a valuable candidate for drug development.
- Mechanism of Action : The compound interacts with specific enzymes such as tyrosine kinases, which play a pivotal role in cell signaling pathways related to cancer growth.
- Case Studies : In one study, derivatives of this compound demonstrated enhanced antiproliferative activities compared to established drugs like CA-4, suggesting its potential as a more effective treatment option.
| Study | Findings |
|---|---|
| In vivo Antitumor Activity | Significant reduction in tumor mass at lower doses compared to conventional therapies |
| Enzyme Inhibition | Effective inhibition of tyrosine kinases leading to reduced cell proliferation |
Industry
Beyond its applications in research and medicine, this compound is also utilized in the production of agrochemicals and other industrial chemicals. Its reactivity allows it to be used as an intermediate in synthesizing pesticides and herbicides.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(4-fluorophenyl)thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Derivatives
Chloro vs. Bromo Substituents
- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4) and 4-(4-Bromophenyl)-analogue (Compound 5): These isostructural compounds differ only in the halogen (Cl vs. Br) at the 4-position of the phenyl ring. X-ray studies reveal similar triclinic crystal packing, but the larger atomic radius of bromine may influence intermolecular interactions and solubility .
Bromo vs. Trifluoromethyl Substituents
Positional Isomers of Fluorophenyl Substituents
Functional Group Variations
Hydrazone Derivatives
- 2-[2-((5-(4-Chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole: Exhibits potent anticandidal activity (MIC = 250 µg/mL against Candida utilis) but lower efficacy than fluconazole.
Methoxy and Nitro Substitutions
Anticancer Activity
- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole: Demonstrates selective cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 125 µg/mL) with low toxicity to NIH/3T3 normal cells (IC₅₀ > 500 µg/mL), highlighting the importance of chloro and triazole groups in selectivity .
Antimicrobial Activity
Data Tables
Table 1: Key Thiazole Derivatives and Properties
Biological Activity
4-Bromo-2-(4-fluorophenyl)thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its potential as an anticancer agent and its mechanisms of action based on recent research findings.
Structure and Synthesis
The compound features a thiazole ring substituted with bromine and fluorine, which are known to enhance biological activity through various mechanisms. The synthesis of thiazole derivatives typically involves methods such as cyclization reactions and electrophilic substitutions, which can yield compounds with varying biological properties.
Anticancer Activity
Recent studies have highlighted the cytotoxic potential of thiazole derivatives, including this compound. A key study demonstrated that related thiazole-based stilbene analogs exhibited significant inhibitory activity against DNA topoisomerase IB (Top1), a crucial enzyme in cancer cell proliferation. Specifically, compounds similar to this compound showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer effects .
Table 1: Cytotoxicity of Thiazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 0.78 |
| This compound | HCT116 (Colon Cancer) | 0.62 |
| (E)-5-bromo-4-(2,6-difluorophenyl)-2-(2-chlorostyryl)thiazole | MCF-7 | 0.75 |
| (E)-5-bromo-4-(2,6-difluorophenyl)-2-(2-chlorostyryl)thiazole | HCT116 | 0.70 |
The anticancer activity of this compound is attributed to its ability to inhibit Top1, leading to the disruption of DNA replication and transcription in cancer cells. Molecular docking studies reveal that the compound binds effectively to the Top1-DNA complex, forming critical interactions that stabilize the enzyme-substrate complex . The presence of electron-withdrawing groups like bromine and fluorine enhances the compound's binding affinity and overall efficacy.
Additional Biological Activities
In addition to its anticancer properties, thiazole derivatives have shown antimicrobial and antioxidant activities. For instance, related thiazole compounds have been evaluated for their effectiveness against various bacterial strains and fungi, demonstrating significant inhibition zones and low minimum inhibitory concentrations (MIC) . These findings suggest that thiazoles may serve as versatile scaffolds for developing new therapeutic agents.
Case Studies
- Anticancer Efficacy : A study focused on a series of thiazole derivatives demonstrated that compounds bearing similar structural motifs to this compound exhibited remarkable cytotoxicity against breast and colon cancer cell lines. The research emphasized structure-activity relationships (SAR), indicating that specific substitutions could enhance biological activity .
- Antimicrobial Properties : Another investigation into pyrazolyl-thiazole derivatives revealed their potential as antimicrobial agents against Gram-positive and Gram-negative bacteria, as well as fungi. The study employed both experimental assays and computational methods to support its findings .
Q & A
Basic Research Question
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., 4-fluorophenyl proton signals at δ 7.2–7.5 ppm) and bromine’s electronic effects .
- IR : C-S (650–750 cm⁻¹) and C-Br (500–600 cm⁻¹) stretches validate functional groups .
- X-ray Crystallography : Resolves dihedral angles between the thiazole and fluorophenyl rings (e.g., ~36.7° in related compounds) and crystal packing via π-π or C–H⋯π interactions .
How can researchers address contradictions in reported biological activities of thiazole derivatives like this compound?
Advanced Research Question
Discrepancies in bioactivity data (e.g., antimicrobial vs. null results) may arise from assay conditions (e.g., pH, cell lines) or compound purity. Mitigation strategies include:
- Comparative Studies : Test the compound alongside structurally validated analogs under identical conditions .
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like Leishmania enzymes, correlating with in vitro results .
- Purity Controls : Quantify impurities via LC-MS; even 5% contaminants can skew bioassay outcomes .
What advanced strategies are used to analyze the crystal packing and supramolecular interactions of this compound?
Advanced Research Question
Single-crystal X-ray analysis reveals:
- Conformational Flexibility : Envelope conformations in fused rings (e.g., puckering parameters Q = 0.272–0.282 Å in pyrrolidine-thiazole systems) .
- Intermolecular Forces : C–H⋯S hydrogen bonds and π-stacking (e.g., centroid distances of 3.75 Å between thiazole and fluorophenyl rings) .
- Thermal Ellipsoids : Assess atomic displacement parameters to identify regions of dynamic disorder, critical for drug design .
How does the electronic nature of the 4-fluorophenyl group influence the reactivity of this compound in cross-coupling reactions?
Advanced Research Question
The electron-withdrawing fluorine atom enhances electrophilicity at the bromine site, facilitating Suzuki-Miyaura couplings. For example:
- Catalyst System : Pd(PPh₃)₄ with arylboronic acids in THF/Na₂CO₃.
- Kinetics : Fluorine’s -I effect accelerates oxidative addition to Pd(0), reducing reaction time by ~20% compared to non-fluorinated analogs .
What computational tools are recommended for predicting the physicochemical properties of this compound?
Basic Research Question
- LogP/Dissociation Constants : Use ChemAxon or ACD/Labs to estimate lipophilicity (logP ~3.2) and pKa (~2.1 for thiazole NH) .
- Solubility : COSMO-RS simulations in water/DMSO mixtures predict solubility limits for formulation studies .
- DFT Calculations : Gaussian09 optimizes geometry and frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), correlating with UV-Vis spectra .
How can researchers mitigate environmental and safety risks when handling this compound?
Basic Research Question
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
